molecular formula C13H10N2O2S B14002392 3-Hydroxy-2-phenyldiazenyl-1-thiophen-2-ylprop-2-en-1-one

3-Hydroxy-2-phenyldiazenyl-1-thiophen-2-ylprop-2-en-1-one

Cat. No.: B14002392
M. Wt: 258.30 g/mol
InChI Key: ANHUKWKMZARAQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2-phenyldiazenyl-1-thiophen-2-ylprop-2-en-1-one is a heterocyclic compound that features a thiophene ring, a phenyl group, and a diazenyl linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-phenyldiazenyl-1-thiophen-2-ylprop-2-en-1-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base, typically under reflux conditions . The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-phenyldiazenyl-1-thiophen-2-ylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-Hydroxy-2-phenyldiazenyl-1-thiophen-2-ylprop-2-en-1-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-phenyldiazenyl-1-thiophen-2-ylprop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its diazenyl linkage and thiophene ring make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H10N2O2S

Molecular Weight

258.30 g/mol

IUPAC Name

3-hydroxy-2-phenyldiazenyl-1-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C13H10N2O2S/c16-9-11(13(17)12-7-4-8-18-12)15-14-10-5-2-1-3-6-10/h1-9,16H

InChI Key

ANHUKWKMZARAQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.